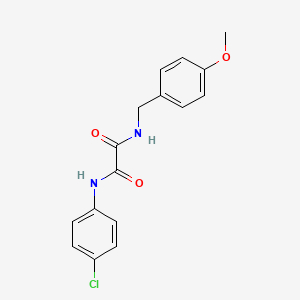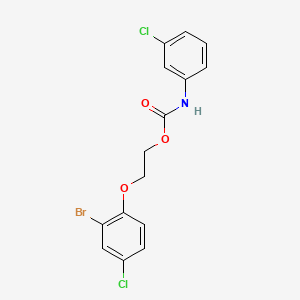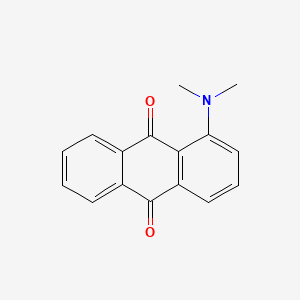![molecular formula C23H24N2O5 B5160043 Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate](/img/structure/B5160043.png)
Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions to form the benzoxazole ring . The morpholine ring is then introduced through a nucleophilic substitution reaction, followed by the esterification of the resulting compound with ethyl chloroacetate .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed to enhance the efficiency of the synthesis . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The morpholine ring can enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate can be compared with other benzoxazole derivatives, such as:
2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate: Similar structure but with a benzimidazole moiety instead of a morpholine ring.
Benzoxazole analogues: Various analogues with different substituents on the benzoxazole ring, which can affect their biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of the benzoxazole core, morpholine ring, and ethyl ester group, which can confer distinct biological and chemical properties.
特性
IUPAC Name |
ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-2-29-22(26)14-18-15-28-11-10-25(18)23(27)17-8-9-20-19(13-17)24-21(30-20)12-16-6-4-3-5-7-16/h3-9,13,18H,2,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDSNGOVSNZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-acetamido-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)

![5-[5-(4-chlorophenyl)-2-furyl]-1,3-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5160035.png)
![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)


![4,4-dimethyl-8-morpholin-4-yl-N-prop-2-enyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B5160052.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)

![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)

